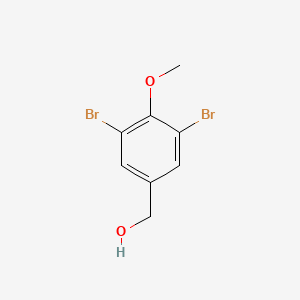

(3,5-Dibromo-4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOAUEHHKOSWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579688 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114113-99-4 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dibromo-4-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromo 4 Methoxyphenyl Methanol

Direct Synthesis Strategies for the Primary Alcohol

Direct synthesis strategies aim to introduce the constituent functional groups onto a simpler aromatic precursor. A primary route in this category involves the electrophilic bromination of 4-methoxybenzyl alcohol. The methoxy (B1213986) group is a potent activating group, directing electrophilic substitution to the ortho and para positions. As the para position is already occupied by the hydroxymethyl group, bromination is directed to the ortho positions (positions 3 and 5).

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or acetic acid. The reaction conditions, including temperature and the stoichiometry of the brominating agent, are critical to achieving the desired dibrominated product while minimizing side reactions.

| Starting Material | Brominating Agent | Typical Solvents | Key Considerations |

| 4-Methoxybenzyl alcohol | N-Bromosuccinimide (NBS), Bromine (Br₂) | Acetic acid, Dichloromethane (B109758), Carbon tetrachloride | Control of stoichiometry to ensure dibromination; reaction temperature to manage selectivity. |

Precursor-Based Synthesis of the 3,5-Dibromo-4-methoxyphenyl Core

This approach focuses on first assembling the 3,5-dibromo-4-methoxyphenyl core structure, followed by the introduction or modification of the functional group at the 1-position to yield the target primary alcohol.

O-Methylation of Dibrominated Phenol (B47542) Precursors

This synthetic pathway commences with a dibrominated phenolic compound, which is then O-methylated to introduce the methoxy group. This is a common and effective strategy, particularly when the corresponding phenolic precursors are readily accessible.

A key intermediate in this synthetic route is 3,5-dibromo-4-hydroxybenzaldehyde (B181551). This compound can be synthesized by the bromination of 4-hydroxybenzaldehyde. The hydroxyl group is also a strong activating group, directing the bromine atoms to the ortho positions.

Once 3,5-dibromo-4-hydroxybenzaldehyde is obtained, the phenolic hydroxyl group is methylated. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base such as potassium carbonate or sodium hydroxide (B78521). organic-chemistry.org The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Following the successful O-methylation to yield 3,5-dibromo-4-methoxybenzaldehyde (B172391), the final step is the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). researchgate.net

| Precursor | Methylating Agent | Base | Reducing Agent (for aldehyde) |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Dimethyl sulfate, Methyl iodide | Potassium carbonate, Sodium hydroxide | Sodium borohydride (NaBH₄) |

A parallel synthetic route utilizes 1-(3,5-dibromo-4-hydroxyphenyl)ethanone as the starting precursor. This compound can be O-methylated in a similar fashion to its benzaldehyde (B42025) analogue, using a methylating agent and a suitable base to yield 1-(3,5-dibromo-4-methoxyphenyl)ethanone.

The subsequent step involves the reduction of the ketone functionality to a secondary alcohol, which would then require an additional step to be converted to the primary alcohol of the target compound. However, a more direct approach is the reduction of the ketone to an ethyl group, followed by subsequent functionalization. A more common approach is the reduction of the ketone to the corresponding alcohol. For instance, the ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride.

Functional Group Interconversion Approaches

Functional group interconversion strategies involve modifying a pre-existing functional group on the 3,5-dibromo-4-methoxyphenyl core to generate the desired hydroxymethyl group. A plausible route is the reduction of 3,5-dibromo-4-methoxybenzoic acid or its corresponding esters. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required for the reduction of carboxylic acids and esters to primary alcohols.

Another potential interconversion involves the hydrolysis of a (3,5-dibromo-4-methoxyphenyl)methyl halide. For example, (3,5-dibromo-4-methoxyphenyl)methyl bromide could be synthesized and subsequently hydrolyzed under appropriate conditions to yield the target alcohol.

These interconversion methods provide alternative pathways to the target molecule, the feasibility of which depends on the availability of the requisite starting materials bearing other functional groups.

Reduction of 3,5-Dibromo-4-methoxybenzaldehyde Derivatives

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of (3,5-Dibromo-4-methoxyphenyl)methanol, the corresponding aldehyde, 3,5-Dibromo-4-methoxybenzaldehyde, serves as a direct precursor. This conversion is typically accomplished using hydride-based reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. masterorganicchemistry.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, typically from the solvent (e.g., methanol or ethanol), to yield the final alcohol product. The general scheme for this reduction is well-established for various substituted benzaldehydes.

A representative procedure for this type of transformation is the reduction of a similar substrate, 3-bromo-4-methylbenzaldehyde (B184093). In this synthesis, sodium borohydride is added portion-wise to a solution of the aldehyde in methanol at a cooled temperature of 0 °C. The reaction is then allowed to warm to room temperature and stirred for a couple of hours to ensure completion. chemicalbook.com The resulting this compound can then be isolated and purified following a standard aqueous workup and extraction. The high efficiency of NaBH₄ in reducing aldehydes makes this a preferred method. orientjchem.org

| Parameter | Details |

|---|---|

| Starting Material | 3-bromo-4-methylbenzaldehyde |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Product | (3-Bromo-4-methylphenyl)methanol |

| Yield | 49.6% |

Reduction of 3,5-Dibromo-4-methoxyphenyl Carboxylic Acid Derivatives

An alternative synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 3,5-Dibromo-4-methoxybenzoic acid, or its ester derivatives. This transformation requires more potent reducing agents than those used for aldehydes, as carboxylic acids are less electrophilic. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters directly to primary alcohols. askfilo.commasterorganicchemistry.com The reaction proceeds in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. However, due to its high reactivity, LiAlH₄ must be handled with care.

Another effective class of reagents for this reduction are borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). These reagents offer a milder alternative to LiAlH₄ while still being highly effective for the reduction of carboxylic acids. chemicalbook.com The reaction with BH₃·THF typically proceeds smoothly at temperatures ranging from 0 °C to room temperature, providing high yields of the desired alcohol after an appropriate workup.

A well-documented example illustrating this method is the reduction of 3-bromo-4-methylbenzoic acid. The carboxylic acid is dissolved in THF and cooled before the slow addition of a borane-THF complex solution. The reaction mixture is stirred for several hours at room temperature. chemicalbook.com Upon completion, the reaction is quenched, and the product, (3-bromo-4-methylphenyl)methanol, is isolated through extraction and purified, often achieving a very high yield. chemicalbook.com This methodology is directly applicable to the synthesis of this compound from its corresponding carboxylic acid precursor.

| Parameter | Details |

|---|---|

| Starting Material | 3-bromo-4-methylbenzoic acid |

| Reducing Agent | Borane-THF complex (BH₃·THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Product | (3-Bromo-4-methylphenyl)methanol |

| Yield | 99% |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dibromo-4-methoxybenzaldehyde |

| 3,5-Dibromo-4-methoxybenzoic acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| Borane-tetrahydrofuran complex |

| (3-Bromo-4-methylphenyl)methanol |

| 3-bromo-4-methylbenzaldehyde |

| 3-bromo-4-methylbenzoic acid |

| Methanol |

| Ethanol |

| Tetrahydrofuran |

| Diethyl ether |

Chemical Transformations and Reactivity of 3,5 Dibromo 4 Methoxyphenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The primary alcohol functionality at the benzylic position is a key site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

The benzylic alcohol of (3,5-Dibromo-4-methoxyphenyl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Controlled oxidation to 3,5-Dibromo-4-methoxybenzaldehyde (B172391) can be achieved using mild, selective oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org These reactions are typically performed in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org

For the synthesis of 3,5-Dibromo-4-methoxybenzoic acid, stronger oxidizing agents are required. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution followed by acidic workup, or chromic acid (generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent) can effectively oxidize the primary alcohol through the intermediate aldehyde to the final carboxylic acid. libretexts.orgkhanacademy.org This type of reaction often requires heating to ensure the conversion is complete. libretexts.org

| Product | Reagent(s) | Typical Conditions | Ref. |

| 3,5-Dibromo-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | libretexts.org |

| 3,5-Dibromo-4-methoxybenzaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp | libretexts.org |

| 3,5-Dibromo-4-methoxybenzoic acid | Potassium permanganate (KMnO₄) | aq. NaOH, Heat; then H₃O⁺ | khanacademy.org |

| 3,5-Dibromo-4-methoxybenzoic acid | Chromic Acid (H₂CrO₄) | Acetone, 0°C to Room Temp | libretexts.org |

The hydroxyl group can readily undergo etherification and esterification to produce a variety of derivatives.

Etherification typically proceeds via an Sₙ2 mechanism, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can also be achieved using specific reagent systems like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent. researchgate.net

Esterification is commonly performed through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. medcraveonline.com

| Reaction Type | Reactant(s) | Catalyst/Base | Product Class | Ref. |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | - | Benzyl (B1604629) Ether | organic-chemistry.org |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Benzyl Ester | masterorganicchemistry.com |

| Esterification | Acyl Chloride (R-COCl) | Pyridine | Benzyl Ester | medcraveonline.com |

The hydroxyl group is a poor leaving group and must first be converted into a more reactive species to facilitate nucleophilic substitution. This can be achieved by protonation with a strong acid, allowing for displacement by a weak nucleophile in an Sₙ1-type reaction, stabilized by the adjacent benzene (B151609) ring. khanacademy.org

More commonly, the alcohol is converted into a benzylic halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert this compound into the corresponding benzyl chloride or benzyl bromide, respectively. These benzylic halides are highly reactive towards a wide range of nucleophiles in both Sₙ1 and Sₙ2 reactions, allowing for the introduction of various functional groups.

| Intermediate | Reagent for Formation | Subsequent Nucleophile (Nu⁻) | Final Product Structure | Ref. |

| (3,5-Dibromo-4-methoxyphenyl)methyl chloride | SOCl₂ | KCN | 2-(3,5-Dibromo-4-methoxyphenyl)acetonitrile | khanacademy.org |

| (3,5-Dibromo-4-methoxyphenyl)methyl bromide | PBr₃ | NaN₃ | 1-(Azidomethyl)-3,5-dibromo-4-methoxybenzene | khanacademy.org |

| (3,5-Dibromo-4-methoxyphenyl)methyl bromide | PBr₃ | NaSR | (3,5-Dibromo-4-methoxyphenyl)methyl thioether | khanacademy.org |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with a strongly activating methoxy (B1213986) group and two deactivating bromine atoms. This substitution pattern influences the regioselectivity of further reactions on the ring.

The two unsubstituted positions on the aromatic ring (C-2 and C-6) are available for electrophilic aromatic substitution (EAS). msu.edu The directing effects of the existing substituents determine the outcome of these reactions. The methoxy group is a powerful activating, ortho-, para-directing group. The two bromine atoms are deactivating but are also ortho-, para-directing.

The two bromine atoms on the aromatic ring are valuable handles for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for building more complex molecular architectures.

Suzuki-Miyaura Coupling: The bromine atoms can react with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) to form new C-C bonds. This allows for the synthesis of biaryl compounds or stilbene (B7821643) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) yields aryl-alkyne structures.

Heck Coupling: Palladium-catalyzed reaction with alkenes can also be used to form new C-C bonds, leading to substituted stilbene-type structures.

Metal-Halogen Exchange: The bromine atoms can be replaced with lithium by treatment with an organolithium reagent like n-butyllithium, typically at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst + Base | Biaryl or Substituted Styrene |

| Sonogashira | R-C≡CH | Pd(0) catalyst + Cu(I) + Base | Di-substituted Alkyne |

| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst + Base | Substituted Styrene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst + Ligand + Base | Aryl Amine |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | Biaryl or Substituted Styrene |

Modifications of the Methoxy Group

The aryl methoxy group is a common functional group that can be readily transformed, most often through cleavage (demethylation) to yield a phenol (B47542). This transformation is valuable as it unmasks a reactive hydroxyl group, allowing for further functionalization.

O-demethylation of aryl methyl ethers can be achieved using a variety of reagents, with the choice often depending on the other functional groups present in the molecule. Common methods involve Lewis acids or nucleophilic reagents. rsc.org

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group. It is typically performed at low temperatures in an inert solvent like dichloromethane. rsc.org Care must be taken to protect other sensitive functional groups, such as alcohols, which might otherwise undergo bromination. rsc.org

Other Lewis Acids: Reagents like tris(pentafluorophenyl)borane (B72294) in combination with a silane (B1218182) can also effect demethylation, proceeding through a hydride transfer mechanism that releases methane (B114726). rsc.org

Nucleophilic Reagents: Strong nucleophiles can also cleave the methyl-oxygen bond. For example, lithium chloride (LiCl) in a high-boiling solvent like DMF can demethylate certain aryl methyl ethers, likely via a nucleophilic attack by the chloride ion on the methyl group. rsc.org

The following table summarizes conditions for the demethylation of related aromatic ethers.

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Guaiacol (2-Methoxyphenol) | Ni₂P/ZSM-5, H₂ | Acetic Acid | High Temperature/Pressure | Catechol | rsc.org |

| Homovanillyl alcohol (protected) | BBr₃ | Dichloromethane | -20 °C | Corresponding Catechol (protected) | rsc.org |

| 3,4-Dimethoxybenzaldehyde | LiCl | NMP (N-Methyl-2-pyrrolidone) | Microwave, 190 °C | Vanillin (selective mono-demethylation) | rsc.org |

| Generic Aryl Methyl Ether | B(C₆F₅)₃ / Silane | Inert Solvent | Room Temperature | Corresponding Phenol | rsc.org |

Synthesis and Diversification of Derivatives Incorporating the 3,5 Dibromo 4 Methoxyphenyl Moiety

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial intermediates for the synthesis of various flavonoids and other heterocyclic compounds. jetir.orgijres.org The incorporation of the 3,5-dibromo-4-methoxyphenyl group into the chalcone backbone is a common strategy to create novel derivatives with specific chemical properties.

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). nih.govwikipedia.org In the context of synthesizing derivatives of (3,5-Dibromo-4-methoxyphenyl)methanol, the corresponding aldehyde, 3,5-dibromo-4-methoxybenzaldehyde (B172391), is used as the key starting material.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). ijres.orgnih.gov The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dibromo-4-methoxybenzaldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone, which is stabilized by conjugation. wpmucdn.com

The general reaction scheme is as follows:

Scheme 1: General synthesis of chalcones via Claisen-Schmidt condensation.

Below is a table illustrating the synthesis of various chalcone derivatives starting from 3,5-dibromo-4-methoxybenzaldehyde.

| Acetophenone Reactant (Ar'-COCH₃) | Resulting Chalcone Product | Typical Catalyst/Solvent |

|---|---|---|

| Acetophenone | 1-(3,5-Dibromo-4-methoxyphenyl)-3-phenylprop-2-en-1-one | NaOH / Ethanol |

| 4'-Methylacetophenone | 1-(3,5-Dibromo-4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | KOH / Ethanol |

| 4'-Methoxyacetophenone | 1-(3,5-Dibromo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH / Ethanol |

| 4'-Chloroacetophenone | 3-(4-Chlorophenyl)-1-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | KOH / Ethanol |

| 2'-Hydroxyacetophenone (B8834) | 1-(2-Hydroxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | NaOH / Ethanol |

The versatility of the Claisen-Schmidt condensation allows for significant structural diversity in the resulting chalcone derivatives. nih.gov By employing various substituted acetophenones, the aryl moiety (commonly referred to as the A-ring) of the chalcone can be systematically modified, while the B-ring is consistently derived from 3,5-dibromo-4-methoxybenzaldehyde.

Flavone (B191248) Derivatives

Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. They are commonly synthesized from chalcone precursors, making the derivatives of the 3,5-dibromo-4-methoxyphenyl moiety readily accessible.

The synthesis of flavones from chalcones requires a specific precursor: a 2'-hydroxychalcone (B22705). nih.gov This means the acetophenone used in the initial Claisen-Schmidt condensation must have a hydroxyl group at the ortho position. The subsequent step is an oxidative cyclization of this 2'-hydroxychalcone to form the pyranone ring of the flavone structure.

A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction or similar oxidative cyclization techniques. One widely used method involves heating the 2'-hydroxychalcone with iodine (I₂) as an oxidizing agent in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov In this reaction, the hydroxyl group attacks the β-carbon of the α,β-unsaturated system, and subsequent oxidation and dehydration lead to the formation of the heterocyclic flavone ring.

Scheme 2: General synthesis of flavones from 2'-hydroxychalcone precursors.

The table below provides examples of flavone syntheses from the corresponding 2'-hydroxychalcone precursors.

| 2'-Hydroxychalcone Precursor | Resulting Flavone Product | Typical Reagent/Solvent |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | 2-(3,5-Dibromo-4-methoxyphenyl)-4H-chromen-4-one | I₂ / DMSO |

| 1-(2-Hydroxy-5-methylphenyl)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | 2-(3,5-Dibromo-4-methoxyphenyl)-6-methyl-4H-chromen-4-one | I₂ / DMSO |

| 1-(2-Hydroxy-5-chlorophenyl)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | 6-Chloro-2-(3,5-dibromo-4-methoxyphenyl)-4H-chromen-4-one | I₂ / DMSO |

| 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | 2-(3,5-Dibromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | I₂ / DMSO |

The substituents present on the chalcone precursor directly determine the final structure of the flavone. The 3,5-dibromo-4-methoxyphenyl group from the aldehyde forms the B-ring of the flavone, while the substituted 2'-hydroxyphenyl group from the acetophenone forms the A-ring and the heterocyclic C-ring.

Any substituents on the 2'-hydroxyacetophenone will be incorporated into the A-ring of the flavone. For example, using a 5'-methyl-2'-hydroxyacetophenone in the initial chalcone synthesis will result in a 6-methylflavone. Similarly, substituents on the benzaldehyde (B42025) ring are carried over to the B-ring of the flavone. This direct translation of substitution patterns from the precursors to the product allows for the rational design and synthesis of flavones with specific substitution patterns, which is critical for tuning their chemical and physical properties. nih.gov

Heterocyclic Derivatives

The α,β-unsaturated ketone functionality in chalcones makes them versatile synthons for a wide array of heterocyclic compounds through cyclocondensation reactions. jptcp.com By reacting chalcones bearing the 3,5-dibromo-4-methoxyphenyl moiety with various binucleophiles, five- and six-membered heterocyclic rings can be readily constructed.

Common examples include the synthesis of pyrazolines, isoxazoles, and pyrimidines.

Pyrazolines: These five-membered heterocyclic compounds are typically synthesized by the reaction of chalcones with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, in a suitable solvent like ethanol or acetic acid. derpharmachemica.comnih.gov The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration.

Isoxazoles: Isoxazoles are another class of five-membered heterocycles that can be prepared from chalcones. The reaction involves the condensation of a chalcone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like potassium hydroxide or sodium acetate. wpmucdn.comnih.govderpharmachemica.com The reaction forms a five-membered ring containing adjacent nitrogen and oxygen atoms.

Pyrimidines: Six-membered heterocyclic pyrimidine (B1678525) derivatives can be synthesized from chalcones by reacting them with compounds containing an amidine functional group. Common reagents include urea, thiourea, or guanidine (B92328) hydrochloride, typically under basic conditions. ijres.orgderpharmachemica.com This reaction provides a straightforward route to highly functionalized pyrimidine rings.

Cyanopyridine and Cyanopyran Derivatives

The synthesis of cyanopyridine derivatives bearing the 3,5-dibromo-4-methoxyphenyl group can be achieved through a multicomponent reaction. A key intermediate, a chalcone derived from 3,5-dibromo-4-methoxybenzaldehyde, is reacted with malononitrile (B47326) and an ammonium (B1175870) source. This approach allows for the efficient construction of the cyanopyridine ring system. For instance, the synthesis of 2-amino-3-cyano-4-aryl-6-(3,5-dibromo-4-methoxyphenyl)pyridine has been reported, highlighting the utility of this methodology. researchgate.net

The general synthetic approach involves the Claisen-Schmidt condensation of 3,5-dibromo-4-methoxybenzaldehyde with an appropriate acetophenone to yield the corresponding chalcone. This chalcone is then subjected to a one-pot reaction with malononitrile and ammonium acetate, which proceeds via a Michael addition, followed by cyclization and aromatization to afford the desired 2-amino-3-cyanopyridine (B104079) derivative.

| Reagents | Product | Reaction Conditions |

| 3,5-dibromo-4-methoxybenzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 2-Amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-phenylpyridine | Ethanolic solution, reflux |

| 3,5-dibromo-4-methoxybenzaldehyde, 4'-Methylacetophenone, Malononitrile, Ammonium Acetate | 2-Amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-(p-tolyl)pyridine | Ethanolic solution, reflux |

Similarly, cyanopyran derivatives can be synthesized from the same chalcone intermediate. The reaction of the chalcone with malononitrile in the presence of a basic catalyst, such as piperidine (B6355638) or morpholine, leads to the formation of a 2-amino-3-cyano-4H-pyran ring through a Michael addition followed by an intramolecular cyclization. semanticscholar.org

| Reagents | Product | Reaction Conditions |

| (E)-1-Aryl-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one, Malononitrile | 2-Amino-4-aryl-6-(3,5-dibromo-4-methoxyphenyl)-4H-pyran-3-carbonitrile | Basic catalyst (e.g., piperidine), ethanol, reflux |

Pyrazoline and Isoxazole (B147169) Derivatives

Pyrazoline and isoxazole derivatives are five-membered heterocyclic compounds that can be readily synthesized from chalcone precursors. The reaction of a chalcone with hydrazine or a substituted hydrazine yields a pyrazoline, while the reaction with hydroxylamine hydrochloride leads to the formation of an isoxazole. dergipark.org.trresearchgate.netnih.gov

The synthesis of pyrazoline derivatives incorporating the 3,5-dibromo-4-methoxyphenyl moiety begins with the preparation of the corresponding chalcone. This chalcone is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, often in the presence of a base like sodium hydroxide or an acid like formic acid, to facilitate the cyclization reaction. researchgate.net

| Chalcone Precursor | Reagent | Product |

| (E)-1-Aryl-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-Aryl-3-(3,5-dibromo-4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

For the synthesis of isoxazole derivatives, the chalcone is treated with hydroxylamine hydrochloride. nih.govnih.gov The reaction is typically carried out in an alkaline medium, such as an ethanolic solution of potassium hydroxide, and involves the initial formation of an oxime, which then undergoes intramolecular cyclization to form the isoxazole ring. nih.gov

| Chalcone Precursor | Reagent | Product |

| (E)-1-Aryl-3-(3,5-dibromo-4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 5-Aryl-3-(3,5-dibromo-4-methoxyphenyl)-4,5-dihydroisoxazole |

Amide and Acetamide (B32628) Derivatives

The 3,5-dibromo-4-methoxyphenyl group can also be incorporated into acyclic structures such as amides and acetamides. These derivatives are typically synthesized from the corresponding carboxylic acid or aniline (B41778) precursors.

Synthesis of 2-(3,5-Dibromo-4-methoxyphenyl)acetamides

The synthesis of 2-(3,5-dibromo-4-methoxyphenyl)acetamides commences with the preparation of the corresponding acetic acid derivative. A plausible synthetic route to 2-(3,5-dibromo-4-methoxyphenyl)acetic acid involves the bromination of 4-methoxyphenylacetic acid. nih.gov The resulting dibrominated acid can then be converted to the corresponding acetamide through standard amidation procedures. This typically involves the activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine.

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Methoxyphenylacetic acid | Bromine, Acetic Acid | 2-(3,5-Dibromo-4-methoxyphenyl)acetic acid | 2-(3,5-Dibromo-4-methoxyphenyl)acetamide |

Formation of Related Acrylamide Structures

Acrylamide derivatives bearing the 3,5-dibromo-4-methoxyphenyl moiety can be synthesized from 3,5-dibromo-4-methoxyaniline (B2578182). The synthesis of this aniline precursor can be achieved through a multi-step process starting from a suitable substituted nitrobenzene, involving bromination, methoxylation, and subsequent reduction of the nitro group. The resulting 3,5-dibromo-4-methoxyaniline can then be reacted with acryloyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the corresponding N-(3,5-dibromo-4-methoxyphenyl)acrylamide. researchgate.net

| Aniline Precursor | Reagent | Product |

| 3,5-Dibromo-4-methoxyaniline | Acryloyl Chloride | N-(3,5-Dibromo-4-methoxyphenyl)acrylamide |

Long-Chain Conjugated Systems

The 3,5-dibromo-4-methoxybenzaldehyde intermediate is a valuable precursor for the synthesis of long-chain conjugated systems, such as aryl polyene esters. These compounds are of interest due to their potential optical and electronic properties.

Aryl Polyene Esters

The synthesis of aryl polyene esters from 3,5-dibromo-4-methoxybenzaldehyde can be effectively achieved using the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction involves the condensation of the aldehyde with a phosphonate (B1237965) ylide, which is generated by treating a phosphonate ester with a strong base. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. By choosing an appropriate phosphonate ester containing an ester group, aryl polyene esters of varying lengths can be synthesized.

For example, the reaction of 3,5-dibromo-4-methoxybenzaldehyde with triethyl phosphonoacetate in the presence of a base like sodium ethoxide would yield ethyl (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylate. Further homologation can be achieved by converting the ester to an aldehyde and repeating the HWE reaction with another phosphonate ylide.

| Aldehyde | Phosphonate Reagent | Product |

| 3,5-Dibromo-4-methoxybenzaldehyde | Triethyl phosphonoacetate | Ethyl (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylate |

| 3,5-Dibromo-4-methoxybenzaldehyde | Diethyl (E)-4-ethoxy-4-oxobut-2-enylphosphonate | Ethyl (2E,4E)-5-(3,5-dibromo-4-methoxyphenyl)penta-2,4-dienoate |

Other Oxygenated Derivatives

The exploration of oxygenated derivatives of the 3,5-dibromo-4-methoxyphenyl core extends beyond simple modifications. Researchers have investigated the synthesis of analogous compounds with different halogen substituents and the introduction of ketone functionalities, thereby expanding the chemical space and potential applications of this versatile scaffold.

The synthesis of this compound can be readily achieved through the reduction of the corresponding aldehyde, 3,5-dibromo-4-methoxybenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comugm.ac.idyoutube.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.comyoutube.com Given that 3,5-dibromo-4-methoxybenzaldehyde is a commercially available starting material, this synthetic route offers a direct and efficient pathway to the target methanol (B129727) derivative.

Ketones incorporating the 3,5-dibromo-4-methoxyphenyl moiety represent another important class of oxygenated derivatives. A key example of such a compound is 1-(3,5-Dibromo-4-methoxyphenyl)ethanone. nih.gov The synthesis of this and similar aryl ketones is commonly achieved through the Friedel-Crafts acylation reaction. masterorganicchemistry.comyoutube.comkhanacademy.orgresearchgate.net This powerful carbon-carbon bond-forming reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

For the synthesis of 1-(3,5-dibromo-4-methoxyphenyl)ethanone, a potential synthetic strategy would involve the Friedel-Crafts acylation of 1,3-dibromo-2-methoxybenzene (B1584050) with acetyl chloride. In this reaction, the Lewis acid would activate the acetyl chloride, generating a highly electrophilic acylium ion. Subsequent electrophilic aromatic substitution on the 1,3-dibromo-2-methoxybenzene ring would lead to the formation of the desired ketone. The regioselectivity of the acylation would be directed by the existing substituents on the aromatic ring.

The existence of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-(2-hydroxyphenyl)ethan-1-one further illustrates the diversity of ketones within this family of compounds. pharmaffiliates.com The synthesis of such diaryl ketones can also be accomplished via Friedel-Crafts acylation or related methodologies, highlighting the versatility of this reaction in constructing complex molecular architectures based on the 3,5-dibromo-4-methoxyphenyl scaffold.

Spectroscopic Characterization Techniques for 3,5 Dibromo 4 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of (3,5-Dibromo-4-methoxyphenyl)methanol and its derivatives can be determined.

Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the alcohol, and the hydroxyl proton.

The chemical environment of each proton determines its chemical shift (δ), reported in parts per million (ppm). The presence of two bromine atoms on the aromatic ring significantly influences the chemical shifts of the aromatic protons due to their electron-withdrawing nature.

Key Features of the 1H NMR Spectrum:

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet in the aromatic region of the spectrum. The electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methoxy and hydroxymethyl groups will influence the exact chemical shift.

Methoxy Protons: The three protons of the methoxy group (-OCH3) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Methylene Protons: The two protons of the benzylic methylene group (-CH2OH) will also appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically observed between 4.5 and 4.7 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) signal can be a broad singlet and its chemical shift is variable, depending on the solvent, concentration, and temperature. It can be identified by its broadness and by the fact that it disappears upon the addition of a few drops of deuterium (B1214612) oxide (D2O) to the NMR tube.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.3-7.5 | s | 2H |

| -CH2OH | ~4.6 | s | 2H |

| -OCH3 | ~3.9 | s | 3H |

| -OH | Variable | br s | 1H |

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the 13C NMR spectrum.

Key Features of the 13C NMR Spectrum:

Aromatic Carbons: The aromatic ring will show four distinct signals. The carbon atom bearing the methoxy group (C-4) will be the most downfield-shifted among the oxygen-bearing carbons due to the deshielding effect of the oxygen atom. The two bromine-substituted carbons (C-3 and C-5) will appear at a characteristic chemical shift. The two carbons bearing hydrogen atoms (C-2 and C-6) will be equivalent and show a single peak. The quaternary carbon to which the hydroxymethyl group is attached (C-1) will also have a characteristic chemical shift.

Methoxy Carbon: The carbon of the methoxy group (-OCH3) will appear as a single peak, typically in the range of 55-60 ppm.

Methylene Carbon: The carbon of the methylene group (-CH2OH) will appear as a single peak, typically in the range of 60-65 ppm.

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH2OH) | ~135-140 |

| C-2, C-6 (C-H) | ~128-132 |

| C-3, C-5 (C-Br) | ~115-120 |

| C-4 (C-OCH3) | ~150-155 |

| -CH2OH | ~60-65 |

| -OCH3 | ~55-60 |

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the 1H and 13C NMR signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks in the aromatic region due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It is used to assign which proton signal corresponds to which carbon signal. For example, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular structure. For instance, the methoxy protons would show a correlation to the C-4 carbon, and the methylene protons would show correlations to the C-1, C-2, and C-6 carbons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the sample is ionized to produce protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+).

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C8H8Br2O2), the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 79Br and 81Br isotopes. This isotopic pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C8H879Br2O2+H]+ | 296.8960 |

| [C8H879Br81BrO2+H]+ | 298.8940 |

| [C8H881Br2O2+H]+ | 300.8919 |

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for obtaining structural information through fragmentation studies.

In an LC-MS/MS experiment, the parent ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. For this compound, fragmentation would likely involve the loss of water (H2O) from the protonated molecule, followed by other characteristic fragmentations of the aromatic ring and the loss of the methoxy group. This fragmentation pattern can be used to confirm the structure of the compound and to differentiate it from its isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3400-3300 cm⁻¹. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org Another key absorption is the C-O stretching vibration of the primary alcohol, which is expected to be observed in the range of 1075-1000 cm⁻¹. libretexts.org

The aromatic nature of the compound is confirmed by several characteristic peaks. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic ring also influences the spectrum, particularly in the "fingerprint region" below 1500 cm⁻¹. Out-of-plane C-H bending vibrations can provide clues about the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, a characteristic absorption is expected in the 900-850 cm⁻¹ range.

The presence of the methoxy group (-OCH₃) is indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O (ether) stretching band, often observed near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The carbon-bromine (C-Br) bonds also produce stretching vibrations, which are typically found in the far-infrared region, usually between 600 and 500 cm⁻¹. jasco-global.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3300 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |

| Aliphatic (C-H in CH₂OH and OCH₃) | Stretching | 3000 - 2850 | Medium |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | ~1250 | Strong |

| Alcohol (C-O) | Stretching | 1075 - 1000 | Strong |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 850 | Strong |

| Aryl Halide (C-Br) | Stretching | 600 - 500 | Medium to Strong |

X-ray Diffraction (XRD) Analysis

While specific crystal structure data for this compound is not widely published, analysis of closely related brominated aromatic compounds provides insight into the expected structural features. researchgate.netnih.gov For instance, studies on derivatives show that the benzyl (B1604629) alcohol moiety can adopt various conformations. missouri.edu The crystal packing is often stabilized by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or dimers within the crystal structure. researchgate.net

The bromine atoms can also participate in intermolecular interactions, including halogen bonding (Br···O or Br···N) and other van der Waals forces, which influence the supramolecular architecture. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are common in such compounds, contributing to the stability of the crystal packing. researchgate.net The data obtained from an XRD analysis includes the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ).

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Triclinic). | Triclinic researchgate.net |

| Space Group | Describes the symmetry of the crystal. | P-1 researchgate.net |

| a (Å) | Unit cell dimension. | 7.390 (5) researchgate.net |

| b (Å) | Unit cell dimension. | 8.919 (4) researchgate.net |

| c (Å) | Unit cell dimension. | 14.955 (9) researchgate.net |

| α (°) | Unit cell angle. | 74.61 (4) researchgate.net |

| β (°) | Unit cell angle. | 76.71 (5) researchgate.net |

| γ (°) | Unit cell angle. | 71.03 (4) researchgate.net |

| Volume (ų) | Volume of the unit cell. | 887.5 (9) researchgate.net |

| Z | Number of molecules per unit cell. | 2 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the electrons in the benzene ring. spcmc.ac.in

The UV spectrum of benzene typically shows a strong primary absorption band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) near 256 nm. libretexts.orgspcmc.ac.in The attachment of substituents to the benzene ring alters the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The substituents on this compound—two bromine atoms, a methoxy group, and a hydroxymethyl group—all influence its UV-Vis spectrum.

Methoxy (-OCH₃) and Hydroxyl (-OH in CH₂OH): These are auxochromes with lone pairs of electrons on the oxygen atom. They are electron-donating groups that can interact with the π-system of the benzene ring (resonance effect), which typically causes a bathochromic shift (red shift) of the absorption bands to longer wavelengths. up.ac.za

Bromo (-Br): Halogens also act as auxochromes and generally produce a bathochromic shift. up.ac.za

The combined effect of these substituents on the benzene chromophore is expected to shift both the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. The solvent used for the analysis can also influence the λmax values due to interactions with the solute molecule. researchgate.netbiointerfaceresearch.com

| Transition Band | Typical Range for Substituted Benzenes (nm) | Electronic Transition |

|---|---|---|

| Primary Band (E2-band) | 210 - 240 | π → π |

| Secondary Band (B-band) | 270 - 290 | π → π (Forbidden) |

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), bromine (Br), and oxygen (O) should closely match the theoretical values calculated from its molecular formula, C₈H₈Br₂O₂. sigmaaldrich.comuni.lu

This analysis serves as a fundamental check of purity and confirms that the correct empirical and molecular formulas have been assigned to the synthesized compound. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Molecular Formula: C₈H₈Br₂O₂ Molecular Weight: 295.95 g/mol

The theoretical elemental composition is calculated as follows:

Carbon (C): (8 × 12.011) / 295.95 × 100% = 32.46%

Hydrogen (H): (8 × 1.008) / 295.95 × 100% = 2.72%

Bromine (Br): (2 × 79.904) / 295.95 × 100% = 53.99%

Oxygen (O): (2 × 15.999) / 295.95 × 100% = 10.81%

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 32.46 |

| Hydrogen | H | 2.72 |

| Bromine | Br | 53.99 |

| Oxygen | O | 10.81 |

Role As a Synthetic Building Block and Precursor

Utilization in Multi-Step Organic Syntheses

(3,5-Dibromo-4-methoxyphenyl)methanol has been utilized as a key intermediate in the multi-step synthesis of pharmacologically active molecules. Specifically, it has been employed in the development of allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for treating neurological disorders.

In a notable synthetic route, this compound is itself synthesized from a commercially available precursor. The synthesis begins with the methylation of 4-hydroxy-3,5-dibromobenzaldehyde. In this process, methyl iodide is used in the presence of a base such as potassium carbonate to convert the phenolic hydroxyl group into a methoxy (B1213986) group, yielding 3,5-dibromo-4-methoxybenzaldehyde (B172391). This aldehyde is then reduced to the corresponding alcohol, this compound. This two-step process highlights the role of this compound as a crucial link in a longer synthetic chain, transforming a simple starting material into a more functionalized intermediate ready for further elaboration.

The following table summarizes the synthesis of this compound as an intermediate:

| Step | Starting Material | Reagents | Product |

| 1 | 4-hydroxy-3,5-dibromobenzaldehyde | Methyl iodide, Potassium carbonate | 3,5-dibromo-4-methoxybenzaldehyde |

| 2 | 3,5-dibromo-4-methoxybenzaldehyde | Sodium borohydride (B1222165) | This compound |

Once synthesized, this compound is then used in subsequent steps to build the final complex allosteric modulator molecules. This demonstrates its importance as a building block, providing the core substituted phenyl structure onto which other functionalities are added.

Incorporation into Complex Molecular Architectures (e.g., polyenes)

A review of the scientific literature did not yield specific examples of this compound being incorporated into complex molecular architectures such as polyenes.

Application in Catalysis (e.g., as part of catalyst supports or ligands)

There is currently no available research in the scientific literature detailing the application of this compound in the field of catalysis, either as a component of catalyst supports or as a ligand.

Future Research Directions

Development of Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol should prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic routes likely rely on traditional bromination and reduction steps, which may involve harsh reagents and generate significant waste. A forward-looking approach would involve exploring greener alternatives. For instance, oxidative bromination techniques using systems like ammonium (B1175870) bromide (NH₄Br) and hydrogen peroxide (H₂O₂) could offer a more environmentally friendly method for the regioselective bromination of the parent 4-methoxybenzyl alcohol. researchgate.net Furthermore, the development of catalytic processes for the selective oxidation of the corresponding toluene (B28343) derivative would be a significant advancement. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, would further enhance the sustainability of the synthesis. mdpi.com Additionally, exploring solvent-free reaction conditions or the use of green solvents like propylene (B89431) carbonate could dramatically reduce the environmental impact of the synthesis. acs.org

Exploration of Novel Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to a wide array of novel chemical transformations. The benzylic alcohol moiety is a versatile handle for various reactions. For example, it can undergo oxidation to the corresponding aldehyde or carboxylic acid, providing entry into a diverse range of derivatives. patsnap.com Furthermore, it can participate in etherification reactions, either through self-condensation to form symmetrical ethers or by reacting with other alcohols to produce unsymmetrical ethers, potentially catalyzed by environmentally friendly iron catalysts. acs.org

The bromine atoms on the aromatic ring are prime sites for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of a vast library of new compounds with potentially interesting biological or material properties. The presence of two bromine atoms also allows for selective or sequential functionalization, further expanding the accessible chemical space. acs.org

Design and Synthesis of Advanced Derivatives with Tailored Properties

The true potential of this compound lies in its use as a building block for the synthesis of advanced derivatives with tailored properties. By strategically modifying its core structure, it is possible to design molecules for specific applications.

For instance, the benzylic alcohol can serve as an initiator for ring-opening polymerization to create functional polymers. researchgate.net The resulting polymers, bearing the dibromo-methoxyphenyl moiety as a pendant group, could exhibit unique properties such as flame retardancy, high refractive index, or specific surface energy characteristics. researchgate.net These polymers could find applications in advanced coatings, optical materials, or biomedical devices.

Furthermore, the phenolic derivatives obtained after demethylation of the methoxy (B1213986) group could be used to create novel resins or polymers. google.comresearchgate.net The halogenated phenolic compounds are known to be useful in preparing materials with enhanced thermal stability and fire resistance. google.com Additionally, the synthesis of diaryl methanes through alkylation reactions with substituted benzenes could lead to new bromophenol derivatives with potential biological activities, such as enzyme inhibition. mdpi.com

Advanced Mechanistic and Computational Investigations

To guide the rational design of new synthetic routes and derivatives, a deep understanding of the reactivity of this compound is essential. Advanced mechanistic and computational studies can provide invaluable insights into the electronic structure and reaction mechanisms of this compound and its derivatives.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the reactivity of the different functional groups and predict the regioselectivity of various reactions. nih.govrsc.org For example, computational studies could elucidate the mechanism of electrophilic aromatic substitution on the electron-rich aromatic ring, helping to predict the outcome of nitration, halogenation, or acylation reactions. nih.gov Such studies can also be used to understand the factors governing the site-selectivity in cross-coupling reactions of the polyhalogenated ring. acs.org A combined experimental and computational approach can be particularly powerful in elucidating complex reaction mechanisms, as has been demonstrated for polyhalogenated aromatic compounds. researchgate.net

Interdisciplinary Applications in Materials Science and Catalysis

The structural features of this compound and its derivatives suggest a range of potential interdisciplinary applications, particularly in materials science and catalysis.

In materials science, the high bromine content of derivatives can be exploited to create flame-retardant polymers and materials. The aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions make it a promising scaffold for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com The ability to form polymers with controlled architectures could also lead to the development of novel porous materials for applications in separation or sensing. researchgate.net

In the field of catalysis, derivatives of this compound could be designed to act as ligands for transition metal catalysts. The presence of multiple coordination sites (the oxygen atoms of the alcohol and methoxy groups, and potentially other functional groups introduced via cross-coupling) could lead to the formation of stable and highly active catalytic complexes. These catalysts could find applications in a variety of organic transformations, contributing to the development of more efficient and selective synthetic methods. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (3,5-Dibromo-4-methoxyphenyl)methanol?

The compound can be synthesized via alkylation of 4-hydroxy-3,5-dibromobenzaldehyde using methyl iodide and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone). The reaction proceeds under reflux conditions (60–80°C) for 12–24 hours, yielding 3,5-dibromo-4-methoxybenzaldehyde, which is subsequently reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) . Key parameters include stoichiometric control of methyl iodide (4:1 molar ratio to substrate) and purification via recrystallization. Reported yields are ~89% for the aldehyde intermediate, with final reduction efficiency dependent on reaction time and solvent choice.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

¹H NMR analysis in DMSO-d₆ reveals characteristic signals: a singlet at δ 9.88 ppm (aldehyde proton, pre-reduction), two aromatic protons as a singlet at δ 8.16 ppm (C2 and C6 positions), and a methoxy group at δ 3.87 ppm. Post-reduction, the aldehyde proton disappears, and a new singlet for the hydroxymethyl group (–CH₂OH) appears at δ 4.50–4.70 ppm. ¹³C NMR confirms the methoxy carbon at δ 61.2 ppm and aromatic carbons at δ 158.5 (C4-OCH₃), 134.9 (C1), and 119.0 ppm (C3 and C5-Br) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for brominated methoxyphenyl derivatives?

Contradictions in bioactivity (e.g., inhibitory activity vs. inactivity) may arise from differences in substituent positioning, stereochemistry, or assay conditions. For example, 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium (a structural analog) showed DNA topoisomerase II-α inhibition in vitro, but this compound lacks such data. To address discrepancies:

- Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., replacing –OCH₃ with –OH or –NO₂).

- Standardize assay protocols (e.g., enzyme concentration, incubation time) across studies .

- Use high-throughput screening (HTS) to evaluate cytotoxicity and selectivity against related targets .

Q. How can computational modeling guide the design of derivatives targeting muscarinic receptors?

Hybrid allosteric modulators of M1 receptors often incorporate brominated aromatic moieties for enhanced binding affinity. For this compound derivatives:

- Conduct docking studies using crystal structures of M1 receptors (PDB: 5CXV) to identify key interactions (e.g., hydrogen bonding with Tyr106 or π-stacking with Trp378).

- Optimize logP values (<3) via substituent modifications to improve blood-brain barrier permeability.

- Validate predictions using in vitro functional assays (e.g., calcium mobilization in CHO-K1 cells expressing human M1 receptors) .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor for residual aldehyde (pre-reduction intermediate) at m/z 287.8 [M+H]+.

- X-ray crystallography : Confirm stereochemical purity; compare unit cell parameters with reference data (e.g., CCDC deposition numbers).

- Elemental analysis : Ensure bromine content aligns with theoretical values (Br: ~44.2% w/w) .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Solvent selection : Replace DMF with acetone to simplify post-reaction workup and reduce toxicity.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Process monitoring : Use in-situ FTIR to track aldehyde reduction in real time, minimizing over-reduction byproducts .

Q. What are the challenges in crystallizing this compound?

High bromine content increases molecular weight and density, often leading to twinned crystals. Mitigation strategies:

- Slow evaporation from ethanol/water (9:1) at 4°C.

- Seeding with microcrystals from prior batches.

- Use of SHELXT for structure solution, accommodating twinning via HKLF5 format .

Future Research Directions

- Biocatalytic synthesis : Explore lipase-mediated alkylation to improve enantioselectivity for chiral analogs .

- Environmental impact : Assess biodegradability using OECD 301D ready biodegradability tests .

- Therapeutic potential : Screen for antimicrobial activity against multidrug-resistant pathogens (e.g., MRSA) using broth microdilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.